(2S)-2-amino-N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide
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Overview
Description
(2S)-2-amino-N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure, featuring an amino group, a phenyl group, and a substituted phenyl ring, contributes to its diverse reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4,6-dimethylphenyl isocyanate and (S)-3-phenyl-2-aminopropanoic acid.
Coupling Reaction: The isocyanate group of 2-chloro-4,6-dimethylphenyl isocyanate reacts with the amino group of (S)-3-phenyl-2-aminopropanoic acid under mild conditions to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the coupling reaction efficiently.
Automated Purification Systems: Employing automated purification systems to ensure high purity and yield of the final product.
Quality Control: Implementing stringent quality control measures to monitor the consistency and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chloro group.
Scientific Research Applications
(2S)-2-amino-N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers study the compound’s interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular functions and biological responses.
Binding Interactions: The compound’s binding interactions with its targets are influenced by its structural features, such as the amino and phenyl groups.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-N-(2-chlorophenyl)-3-phenylpropanamide: Similar structure but lacks the dimethyl substitution on the phenyl ring.
(2S)-2-amino-N-(4,6-dimethylphenyl)-3-phenylpropanamide: Similar structure but lacks the chloro substitution on the phenyl ring.
(2S)-2-amino-N-(2-chloro-4-methylphenyl)-3-phenylpropanamide: Similar structure but has only one methyl substitution on the phenyl ring.
Uniqueness
(2S)-2-amino-N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide is unique due to the presence of both chloro and dimethyl substitutions on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2S)-2-amino-N-(2-chloro-4,6-dimethylphenyl)-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-11-8-12(2)16(14(18)9-11)20-17(21)15(19)10-13-6-4-3-5-7-13/h3-9,15H,10,19H2,1-2H3,(H,20,21)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMZJGIIDZAXHE-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)C(CC2=CC=CC=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)[C@H](CC2=CC=CC=C2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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